Trimethylphosphine(hexafluoroacetylacetonato)silver(I), often abbreviated as (hfac)AgP(CH3)3, is a coordination complex used as a precursor in chemical vapor deposition (CVD) for the fabrication of silver thin films and nanoparticles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This complex is favored for its ability to decompose at relatively low temperatures, enabling the deposition of silver onto a variety of substrates. []
Reaction of Silver(I) Oxide with Hexafluoroacetylacetone and Trimethylphosphine: This method involves reacting silver(I) oxide (Ag2O) with hexafluoroacetylacetone (Hhfac) and trimethylphosphine (PMe3) in a suitable solvent. []
Reaction of Silver(I) Salts with (hfac) Ligands and Trimethylphosphine: This method utilizes silver(I) salts like silver tetrafluoroborate (AgBF4) or silver trifluoromethanesulfonate (AgOTf) and reacts them with pre-synthesized (hfac) ligands and trimethylphosphine. [, ]
Thermal Decomposition: Upon heating, the complex decomposes to yield metallic silver, volatile byproducts like carbon dioxide, and trimethylphosphine oxide. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This decomposition is exploited in CVD for silver deposition.
Reaction with Formaldehyde: (hfac)AgP(CH3)3 reacts with formaldehyde to form metallic silver and various byproducts. [] This reaction offers an alternative route for silver deposition.
Ligand Displacement Reactions: The trimethylphosphine ligand in (hfac)AgP(CH3)3 can be displaced by stronger ligands like other phosphines or amines. [, , ] This allows for modification of the complex's properties or its use in synthesizing other silver compounds.
Volatility: The complex exhibits sufficient volatility to be used in CVD, although it is noted to be less volatile than its copper analogue. []
Thermal Stability: (hfac)AgP(CH3)3 is stable at room temperature but decomposes at elevated temperatures to yield metallic silver. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Reactivity: The complex demonstrates reactivity towards various chemical species, including formaldehyde and stronger ligands. [, , , ]
Chemical Vapor Deposition (CVD): The complex is used to deposit thin films of silver on various substrates, including silicon wafers, zinc oxide nanopowder, and polymers like polyurethane and polyimide. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These silver films find applications in microelectronics, optics, and catalysis.
Atomic Layer Deposition (ALD): (hfac)AgP(CH3)3 is utilized in ALD processes to achieve precise control over the thickness and uniformity of deposited silver films, particularly for creating ultra-thin and conformal coatings. [, ] This technique is advantageous for applications requiring high aspect ratio structures and complex geometries.
Synthesis of Silver Nanoparticles: By carefully controlling reaction conditions, (hfac)AgP(CH3)3 can be used as a precursor for the synthesis of silver nanoparticles. [, , , ] These nanoparticles have applications in areas like catalysis, sensing, and antimicrobial coatings.
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